molecular formula C17H14ClN3O2 B2540731 N-(2-chlorobenzyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1286722-07-3

N-(2-chlorobenzyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide

Número de catálogo B2540731
Número CAS: 1286722-07-3
Peso molecular: 327.77
Clave InChI: GNKGOEYZBHEDLD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of N-(2-chlorobenzyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide and related compounds involves multi-step reactions that typically start with the conversion of aromatic organic acids into corresponding esters, followed by the formation of hydrazides and subsequent cyclization to yield 1,3,4-oxadiazole derivatives. In the studies provided, the final target compounds were obtained by reacting these oxadiazole derivatives with various substituted 2-bromoacetamides in the presence of a solvent such as N,N-dimethyl formamide (DMF) and a base like sodium hydride (NaH) . The structural confirmation of these synthesized compounds was achieved using spectral techniques such as proton nuclear magnetic resonance (1H-NMR), infrared spectroscopy (IR), and mass spectrometry .

Molecular Structure Analysis

The molecular structure of the compounds synthesized in these studies is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom. This core structure is substituted with various aryl groups, which can significantly influence the biological activity of the compounds. The molecular docking studies, as mentioned in one of the papers, suggest that these compounds can interact with biological targets such as sodium channels and GABAA receptors, which are relevant to their anticonvulsant properties .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typical of heterocyclic chemistry and involve nucleophilic substitution reactions where the bromoacetamide group is displaced by the oxadiazole-thiol or oxadiazole-amine derivatives. The reactivity of these compounds can be attributed to the electrophilic nature of the carbonyl carbon in the bromoacetamide and the nucleophilic nature of the sulfur or nitrogen atoms in the oxadiazole ring .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(2-chlorobenzyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide are not detailed in the provided papers, the general properties of such compounds can be inferred. These compounds are likely to be solid at room temperature and may exhibit moderate solubility in organic solvents due to the presence of both polar (oxadiazole ring) and non-polar (aryl groups) regions in their structure. The presence of the oxadiazole ring also suggests that these compounds could have significant thermal stability .

Biological Activity and Case Studies

The synthesized compounds have been evaluated for various biological activities. For instance, some derivatives have shown significant anticonvulsant activity in both maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, with one compound demonstrating a median effective dose (ED50) of 35.7 mg/kg for MES and 88.15 mg/kg for scPTZ, and a high safety margin with a toxic dose (TD50) of greater than 500 mg/kg . Other compounds have been screened for enzyme inhibition activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), with some showing relative activity against AChE . Additionally, certain derivatives have been tested for their anticancer properties, with one compound exhibiting high cytotoxicity on PANC-1 and HepG2 cell lines with IC50 values of 4.6 µM and 2.2 µM, respectively .

Aplicaciones Científicas De Investigación

Anticonvulsant Evaluation

One study focused on the synthesis and anticonvulsant evaluation of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide. These compounds were designed and synthesized to meet the structural requirements of pharmacophore and evaluated for anticonvulsant activities using different models. The study found that certain derivatives exhibited significant anticonvulsant activity, highlighting the potential of these compounds in developing new anticonvulsant drugs (Nath et al., 2021).

Antimicrobial and Hemolytic Activity

Another research area explored the synthesis, antimicrobial evaluation, and hemolytic activity of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives. These compounds demonstrated variable antimicrobial activity against selected microbial species, with some showing significant activity. The study suggests that these derivatives, due to their less toxicity, could be considered for further biological screening and application trials (Gul et al., 2017).

Antibacterial Agents

Research into the synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide and similar derivatives as antibacterial agents has been conducted. These derivatives were synthesized and examined for their antibacterial activity, showing significant activity against various bacterial strains. Such findings underscore the potential utility of 1,3,4-oxadiazole derivatives in combating bacterial infections (Ramalingam et al., 2019).

Anticancer Activity

A study on the synthesis and evaluation of 2-(5-(aryl)-1,3,4-oxadiazol-2-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamides and related compounds as antimicrobial agents revealed their potential in antimicrobial properties. Importantly, compounds with a significant number of fluorine atoms exhibited the highest potency against a broad panel of bacterial and fungal strains, indicating the importance of the fluorine atom in enhancing antimicrobial properties (Parikh & Joshi, 2014).

Propiedades

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c18-14-9-5-4-8-13(14)11-19-15(22)10-16-20-21-17(23-16)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKGOEYZBHEDLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)CC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.